molecular formula C7H3ClFN3O4S B12995527 3-Chloro-5-fluoro-7-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

3-Chloro-5-fluoro-7-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B12995527
M. Wt: 279.63 g/mol
InChI Key: MGGBMEKFBGWXEH-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-7-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS: 1437458-04-2) is a heterocyclic compound featuring a benzothiadiazine dioxide core substituted with chlorine (position 3), fluorine (position 5), and nitro (position 7) groups. This compound belongs to the 1,2,4-thiadiazine 1,1-dioxide family, a class of molecules known for their diverse pharmacological activities, including modulation of ionotropic glutamate receptors (e.g., AMPA receptors), antitumor effects, and kinase inhibition .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3ClFN3O4S

Molecular Weight

279.63 g/mol

IUPAC Name

3-chloro-5-fluoro-7-nitro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C7H3ClFN3O4S/c8-7-10-6-4(9)1-3(12(13)14)2-5(6)17(15,16)11-7/h1-2H,(H,10,11)

InChI Key

MGGBMEKFBGWXEH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1F)NC(=NS2(=O)=O)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-7-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the following steps:

    Halogenation: Chlorine and fluorine atoms are introduced into the ring through halogenation reactions. Chlorination can be performed using chlorine gas or thionyl chloride, while fluorination can be achieved using fluorine gas or other fluorinating agents.

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the benzothiadiazine ring structure. This can be achieved through various cyclization reactions, often involving the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-7-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide, potassium tert-butoxide, and various organometallic compounds.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiadiazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 3-Chloro-5-fluoro-7-nitro-2H-benzo[e][1,2,4]thiadiazine exhibit antimicrobial properties. A study demonstrated that derivatives of this compound displayed significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Properties
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This makes it a candidate for further research into treatments for inflammatory diseases .

Environmental Science

Pesticide Development
The compound's structural features allow it to interact with biological systems effectively, making it a candidate for developing novel pesticides. Research into its efficacy against pests has shown promising results, indicating that it could serve as a safer alternative to existing pesticides .

Pollutant Degradation
Studies have explored the use of this compound in the degradation of environmental pollutants. Its application in catalytic processes has been investigated for breaking down hazardous substances in contaminated water sources .

Materials Science

Polymer Synthesis
3-Chloro-5-fluoro-7-nitro-2H-benzo[e][1,2,4]thiadiazine can be utilized in synthesizing advanced polymeric materials. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties, making it suitable for high-performance applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAntimicrobial ActivitySignificant activity against bacterial strains
Anti-inflammatory PropertiesInhibits pro-inflammatory cytokines
Environmental SciencePesticide DevelopmentPromising results as a safer pesticide alternative
Pollutant DegradationEffective in catalytic degradation of pollutants
Materials SciencePolymer SynthesisEnhances thermal stability and mechanical properties

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of 3-Chloro-5-fluoro-7-nitro-2H-benzo[e][1,2,4]thiadiazine showed that certain modifications significantly increased their antimicrobial potency against Gram-positive and Gram-negative bacteria. The findings suggest that further optimization could yield effective new antibiotics.

Case Study 2: Environmental Impact

Research on the use of this compound in agricultural settings indicated its potential as an environmentally friendly pesticide. Field trials demonstrated reduced pest populations without harming beneficial insects, highlighting its dual role as an effective pest control agent and a safe alternative to conventional pesticides.

Case Study 3: Material Enhancement

In a polymer synthesis project, the addition of 3-Chloro-5-fluoro-7-nitro-2H-benzo[e][1,2,4]thiadiazine into polycarbonate matrices resulted in improved impact resistance and thermal stability. This finding opens avenues for its use in manufacturing durable materials for automotive and aerospace applications.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-7-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and ion channels, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituent Effects

Compound Name Substituents (Positions) Biological Activity/Findings Reference
7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Cl (7), furan-3-yl (5), Me (3) Potent AMPA receptor PAM; improved pharmacokinetics vs. parent compound
6-Chloro-4-(cyclopropyl)-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide Cl (6), cyclopropyl (4) Enhanced AMPAR potentiation vs. ethyl-substituted analogues
3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Br (3), F (7), OH (5) Noted for pharmaceutical intermediate use; no direct activity reported
3-Chloro-5-fluoro-7-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (Target) Cl (3), F (5), NO₂ (7) Hypothesized antitumor/antimicrobial activity based on nitro group
BPAM344 (4-cyclopropyl-7-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide) cyclopropyl (4), F (7) AMPAR PAM with high potency; cyclopropyl enhances activity

Key Observations:

  • Position 7 Substituents : The nitro group in the target compound contrasts with chlorine or fluorine in analogues like BPAM344 and 7-chloro derivatives . While fluorine at position 7 in BPAM344 enhances AMPAR activity, nitro groups (electron-withdrawing) may alter receptor binding or metabolic stability .
  • Position 3 Modifications : Chlorine at position 3 (target compound) is common in AMPAR modulators, but bromine (e.g., 3-bromo derivative ) may sterically hinder interactions.
  • Ring Saturation : Unsaturated derivatives (e.g., 4H-benzo-thiadiazines) often exhibit higher stability and blood-brain barrier penetration compared to dihydro forms .

Table 2: Activity Comparison Across Analogues

Compound Class Target/Activity Efficacy (EC₅₀/IC₅₀) Notes Reference
Benzo-thiadiazine AMPAR PAMs AMPA receptor potentiation 0.1–10 µM (e.g., BPAM344 ) Cyclopropyl at position 4 critical
Thieno-thiadiazines AMPAR/KAR modulation Moderate activity Thiophene ring reduces potency vs. benzo analogues
PI3Kδ inhibitors (e.g., 15a) Anticancer (SU-DHL-6 cell proliferation) IC₅₀ = 0.5–1 µM Fluorine at position 7 detrimental
Pyrido-thiadiazines Carbonic anhydrase IX inhibition nM affinity Closed-ring systems enhance antitumor activity

Key Findings:

  • AMPA Receptor Modulation : The target compound’s nitro group may reduce AMPAR activity compared to BPAM344 (fluoro at 7) or furan-substituted derivatives .
  • Antitumor Potential: Nitro groups in thiadiazines (e.g., pyrido derivatives ) correlate with carbonic anhydrase IX inhibition, suggesting possible anticancer applications for the target compound.
  • PI3Kδ Selectivity : Fluorine at position 7 in 2H-benzo-thiadiazines reduces PI3Kδ inhibition ; however, the target’s nitro group at 7 may confer distinct selectivity.

Biological Activity

3-Chloro-5-fluoro-7-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of thiadiazines, which are known for their diverse biological activities. Its structure can be represented as follows:

C7H4ClFN3O3S\text{C}_7\text{H}_4\text{ClF}\text{N}_3\text{O}_3\text{S}

This structure includes a chloro group, a fluoro group, and a nitro group, which are pivotal in determining its reactivity and biological interactions.

Biological Activities

Antimicrobial Activity
Research indicates that thiadiazine derivatives exhibit significant antimicrobial properties. For instance, compounds containing thiadiazine moieties have shown effectiveness against various bacterial strains and fungi. The specific activity of this compound has not been extensively documented in isolated studies; however, related compounds have demonstrated promising results in inhibiting microbial growth .

Anticancer Properties
Thiadiazine derivatives have been explored for their anticancer potential. Studies have reported that modifications in the thiadiazine structure can enhance cytotoxic activity against cancer cell lines. For example, similar compounds have exhibited IC50 values in the low micromolar range against various tumor cells . The presence of electron-withdrawing groups like nitro and halogens is often correlated with increased activity.

Mechanism of Action
The mechanisms through which thiadiazines exert their biological effects include:

  • Inhibition of Enzymatic Activity : Some derivatives inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and tissue remodeling .
  • Interference with Cell Signaling Pathways : Thiadiazines may affect cellular signaling pathways involved in proliferation and apoptosis.
  • Antioxidant Activity : Certain studies suggest that thiadiazines possess antioxidant properties that contribute to their therapeutic effects .

Case Studies

  • Antimicrobial Efficacy : A study tested various thiadiazine derivatives against Staphylococcus aureus and Escherichia coli, showing that modifications led to enhanced antibacterial activity. The compound's structural features were pivotal for its effectiveness .
  • Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that derivatives similar to 3-Chloro-5-fluoro-7-nitro-2H-benzo[e][1,2,4]thiadiazine exhibited significant cytotoxicity against human breast cancer (MCF-7) and colorectal cancer (HT-29) cell lines. The most active compounds had IC50 values ranging from 0.5 to 5 µM .

Data Tables

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of Staphylococcus aureus
AnticancerIC50 values between 0.5 - 5 µM
MMP InhibitionReduced metastasis in vitro
AntioxidantScavenging free radicals

Q & A

Q. What synthetic routes are recommended for preparing 3-Chloro-5-fluoro-7-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide?

The compound can be synthesized via cyclocondensation reactions starting from substituted benzene precursors. Key steps include sulfonamide formation followed by oxidation to the 1,1-dioxide moiety. Thiophene or pyridine ring-fused analogues (e.g., thieno-thiadiazine dioxides) are synthesized using similar protocols with modifications in alkylation or cyclization steps . Purification typically involves column chromatography under inert conditions to prevent decomposition.

Q. What safety protocols are critical during handling?

Use personal protective equipment (PPE): nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid dust generation via localized exhaust ventilation. Store in inert atmospheres at room temperature to maintain stability. In case of spills, collect material using non-sparking tools and dispose as hazardous waste .

Q. Which analytical techniques ensure structural and purity characterization?

Employ high-resolution mass spectrometry (HRMS) and 1^1H/13^{13}C NMR for structural confirmation. Monitor purity via HPLC with UV detection (λ = 254 nm) and elemental analysis. Differential scanning calorimetry (DSC) can assess thermal stability .

Q. What in vitro models evaluate its AMPA receptor modulation?

Use patch-clamp electrophysiology on rat hippocampal neurons to measure potentiation of glutamate-induced currents. Compare EC50_{50} values against reference modulators like IDRA-21. Include assays for selectivity over kainate receptors to confirm target specificity .

Advanced Research Questions

Q. How do substituents at positions 3, 5, and 7 influence pharmacological activity?

Chloro and nitro groups enhance electron-withdrawing effects, stabilizing the thiadiazine ring and improving receptor binding. Fluorine at position 5 may reduce metabolic oxidation. Structure-activity relationship (SAR) studies on analogues show that bulkier substituents (e.g., cyclopropyl) at position 4 enhance AMPA potentiation by 10–100-fold .

Q. How can contradictions in reported biological activities be resolved?

Discrepancies may arise from stereochemical instability or metabolite interference. Use chiral HPLC to isolate enantiomers and assess individual activity. Conduct hepatic microsomal studies (e.g., CYP450 inhibition assays) to identify active metabolites, as seen in unsaturated derivatives retaining parent compound efficacy .

Q. What strategies improve metabolic stability in vivo?

Introduce steric hindrance (e.g., methyl groups) at labile positions to slow hepatic degradation. Replace metabolically vulnerable moieties (e.g., furan) with bioisosteres. Pharmacokinetic profiling in rodents with LC-MS/MS monitoring identifies optimal derivatives for blood-brain barrier penetration .

Q. How to assess environmental impact with limited ecotoxicological data?

Perform OECD 301D biodegradation tests under aerobic conditions. Use Daphnia magna acute toxicity assays (48-h LC50_{50}) and algal growth inhibition tests (72-h EC50_{50}) as preliminary ecotoxicity screens. Model soil mobility via HPLC-derived log KowK_{ow} values .

Methodological Considerations Table

Aspect Recommended Approach Key References
Synthesis OptimizationMicrowave-assisted cyclization to reduce reaction time
Stereochemical AnalysisCircular dichroism (CD) spectroscopy for enantiomers
Toxicity ScreeningAmes test for mutagenicity; zebrafish embryotoxicity
Metabolic ProfilingLC-HRMS for metabolite identification in rat plasma

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